1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both pyridinone and substituted benzyl functionalities. The compound's official Chemical Abstracts Service registry number is 1197850-84-2, which provides unique identification within chemical databases and regulatory frameworks. The systematic name reflects the presence of a 1,2-dihydropyridin-2-one core structure with N-substitution by a 4-(aminomethyl)benzyl group, forming the hydrochloride salt through protonation of the primary amine functionality.
The nomenclature conventions for this compound demonstrate the complexity inherent in naming polyfunctional heterocyclic systems. The dihydropyridinone core represents a partially reduced pyridinone ring system, where the numbering begins at the nitrogen atom and proceeds around the ring to position 2, which contains the carbonyl functionality. The benzyl substituent at position 1 of the dihydropyridinone ring carries an aminomethyl group at the para position of the benzene ring, requiring careful consideration of substitution patterns in the systematic naming protocol.
Alternative nomenclature forms found in chemical literature include variations such as 1-[4-(Aminomethyl)benzyl]-2(1H)-pyridinone hydrochloride, which emphasizes the pyridinone tautomeric form rather than the dihydropyridin-2-one designation. These nomenclature variations reflect different approaches to describing the same molecular structure, with the dihydropyridin-2-one form being more commonly adopted in recent literature to accurately represent the saturated nature of the heterocyclic ring system.
Properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-9-11-4-6-12(7-5-11)10-15-8-2-1-3-13(15)16;/h1-8H,9-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDQKRUJWUIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197850-84-2 | |
| Record name | 1-{[4-(aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Cross-Coupling Approach
A robust method for preparing 1,2-dihydropyridin-2-one derivatives involves palladium-catalyzed cross-coupling reactions between suitable pyridone precursors and aryl boronic acid derivatives. According to patent US8772497B2, the method includes:
- Reacting a pyridone compound (formula I) with a boronic acid derivative (formula II) in the presence of a palladium catalyst, copper compound, phosphorus ligand, and a base.
- The base is used in a molar ratio of approximately 1 to 5 moles per mole of the pyridone compound, with 1.5 moles being optimal.
- The reaction typically yields the 1,2-dihydropyridin-2-one compound, which can be isolated as colorless crystals.
- The hydrochloride salt is formed by treatment with hydrohalogenic acids such as hydrochloric acid.
- Crystallization is preferably carried out in mixed solvents, especially acetone and water, with volume ratios optimized around 8:2 for best yield and crystal quality.
This method is advantageous for its scalability and ability to produce high-purity crystalline products suitable for pharmaceutical applications.
Crystallization and Salt Formation
The hydrochloride salt preparation involves:
- Dissolving the free base compound in a mixed solvent system (preferably acetone/water).
- Adjusting the solvent ratio to promote crystallization, typically between 37:3 to 24:16 (acetone:water by volume), with 9:1 to 7:3 being more preferred.
- Adding water to the solution to induce crystallization of the hydrochloride salt.
- Isolating the crystals by filtration and washing with water and ethyl acetate to remove impurities.
- Drying to obtain the stable hydrochloride salt form.
This crystallization process ensures high purity and reproducibility of the hydrochloride salt.
Reaction Conditions and Optimization
| Parameter | Range/Value | Notes |
|---|---|---|
| Catalyst | Palladium compound | Used with copper acetate and phosphorus ligand |
| Base | Triethylamine or similar | 1–5 moles per mole of pyridone, optimal ~1.5 moles |
| Solvent for crystallization | Acetone/water mixture | Volume ratio 8:2 preferred |
| Temperature | Ambient to reflux conditions | Depends on catalyst and solvent system |
| Reaction time | Variable, typically hours | Monitored by TLC or HPLC |
Analytical and Characterization Data
The synthesized compound and its hydrochloride salt are characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
- Infrared (IR) spectroscopy to verify functional groups.
- Mass spectrometry (MS) for molecular weight confirmation.
- Crystallographic analysis to determine polymorphic forms and purity.
These analyses ensure the identity and quality of the final product for further application.
Summary of Preparation Method
| Step | Description |
|---|---|
| 1. Starting materials | Pyridone derivative and 4-(aminomethyl)phenyl boronic acid |
| 2. Cross-coupling reaction | Palladium-catalyzed coupling in presence of copper acetate, phosphorus ligand, and base |
| 3. Isolation | Crystallization from acetone/water solvent system |
| 4. Salt formation | Treatment with hydrochloric acid to form hydrochloride salt |
| 5. Purification | Filtration, washing, and drying to obtain pure crystals |
Research Findings and Practical Considerations
- The palladium-catalyzed cross-coupling method offers high selectivity and yield for the target compound.
- The use of mixed solvents in crystallization significantly affects the yield and quality of the hydrochloride salt.
- The hydrochloride salt form provides enhanced stability and ease of handling compared to the free base.
- Optimization of base amount and solvent ratios is critical to maximize yield and purity.
- The method is suitable for scale-up and industrial production due to its reproducibility and use of commercially available reagents.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C13H14N2O·HCl
Molecular Weight: 250.724 g/mol
IUPAC Name: 1-{[4-(aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride
The compound features a pyridinone core with an aminomethyl substituent on the phenyl ring, which contributes to its biological activity and chemical reactivity.
Chemistry
- Building Block for Synthesis: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, leading to derivatives with enhanced properties.
- Reactivity Studies: It undergoes several types of reactions, including oxidation to form N-oxides and reduction to yield dihydropyridine derivatives. This reactivity is crucial for developing new chemical entities in synthetic chemistry .
Biology
- Biochemical Assays: The compound has been investigated as a potential ligand in biochemical assays, where it may interact with specific proteins or enzymes, modulating their activity.
- Neuropharmacology: Preliminary studies suggest that it may influence neurotransmitter systems, indicating potential applications in treating neurological disorders. Its structure allows it to bind effectively to target proteins, enhancing its therapeutic potential .
Medicine
- Antitumor Activity: Research indicates that this compound exhibits significant antitumor properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms .
- Anti-inflammatory Properties: The compound is being explored for its anti-inflammatory effects, which could lead to new treatments for inflammatory diseases. Its mechanism may involve the modulation of inflammatory pathways at the cellular level .
Case Studies and Research Findings
-
Antitumor Mechanism Exploration:
- A study demonstrated that derivatives of this compound showed selective cytotoxicity against certain cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Neuroprotective Effects:
-
Synthesis and Characterization:
- Various synthetic routes have been established for producing this compound efficiently, including multi-step organic synthesis techniques that ensure high yield and purity .
Mechanism of Action
The mechanism of action of 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Source |
|---|---|---|---|---|---|
| 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride | Not explicitly provided | ~252.5 (hypothetical*) | 35378-15-5 | Dihydropyridinone core with a para-aminomethylbenzyl substituent. | |
| 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride | C₁₂H₁₈ClNO₂ | 243.74 | Not provided | Dihydropyridinone core with a methyl group at position 1 and an aminomethyl at position 4. | |
| 1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride | C₁₃H₁₅ClN₂O | 250.5 | 1803584-63-5 | Dihydropyridinone core with a phenylethyl side chain containing a β-amino group. | |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O・2HCl | 292.2 | 1286265-79-9 | Piperidine-pyridinyl ketone backbone with an aminomethyl group and dihydrochloride salt. |
*Hypothetical molecular weight calculated based on the structure: C₁₃H₁₇ClN₂O (assumed formula).
Key Structural Differences and Implications
Core Modifications: The target compound and its dihydropyridinone analogs share a lactam ring but differ in substituent positions. The phenylethyl analog replaces the benzyl group with a phenylethyl chain, introducing a chiral center (β-amino group), which may influence stereoselective interactions in biological systems.
Functional Group Variations :
- The piperidine-pyridinyl ketone analog diverges entirely in core structure, featuring a ketone-linked piperidine and pyridine ring. Its dihydrochloride salt form enhances solubility but may alter stability under acidic conditions.
The phenylethyl analog has a higher carbon-to-nitrogen ratio (C₁₃H₁₅ClN₂O vs. hypothetical C₁₃H₁₇ClN₂O for the target), suggesting differences in metabolic stability.
Pharmacological Potential
- Dihydropyridinone Core: This scaffold is associated with kinase inhibition and neurotransmitter modulation in literature. The lactam ring’s rigidity may enhance binding affinity to target proteins .
- Aromatic Amine Functionality: The para-aminomethyl group in the target compound could facilitate interactions with enzymes or receptors requiring cationic or hydrogen-bonding motifs .
Biological Activity
1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride, with the molecular formula C13H15ClN2O and a molecular weight of 250.724 g/mol, is a heterocyclic compound characterized by a pyridinone ring fused with a phenyl group containing an aminomethyl substituent. This unique structure contributes to its potential biological activities, including antitumor and neuroprotective properties.
The compound is typically synthesized through multi-step organic synthesis techniques, involving the reaction of 4-(aminomethyl)benzaldehyde with a pyridinone precursor under basic conditions. This synthetic route allows for the formation of the desired compound while optimizing yield and purity for research applications.
While specific mechanisms for this compound are not extensively documented, dihydropyridines generally exhibit various biological activities through mechanisms such as calcium channel antagonism and enzyme modulation. The aminomethyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity due to the π-π interactions from the pyridinone ring .
Antitumor Activity
Research indicates that this compound shows significant antitumor activity. In vitro studies have demonstrated its potential against various cancer cell lines, including:
- Cervical Cancer (HeLa)
- Ovarian Cancer (A2780)
- Breast Cancer (MCF-7 and MDA-MB-231)
The antiproliferative effects were quantified using IC50 values, revealing that certain derivatives exhibited IC50 values as low as 0.50 μM, indicating strong activity against these cancer types .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. The interaction with neurotransmitter receptors may lead to protective effects in neuronal cells under stress conditions.
Research Findings and Case Studies
A summary of key findings related to the biological activity of this compound is presented in the following table:
| Study | Cell Line | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|---|
| Study 1 | HeLa | Antiproliferative | 0.62 | Significant reduction in cell viability |
| Study 2 | MCF-7 | Antitumor | 0.50 | Most active compound in series |
| Study 3 | A2780 | Anticancer | 3.58 | Structure–activity relationship established |
These studies indicate that the compound's structural features significantly influence its biological activity, emphasizing the importance of further exploration into its therapeutic potential.
Q & A
Q. What methodologies enable the study of this compound’s in vivo pharmacokinetics and tissue distribution?
- Methodological Answer : Use radiolabeled (e.g., ) or fluorescently tagged analogs for biodistribution studies in animal models. Quantify plasma/tissue concentrations via LC-MS/MS. Apply compartmental modeling to estimate half-life and clearance rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
